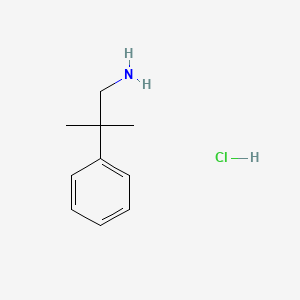

2-methyl-2-phenylpropan-1-amine hydrochloride

Description

2-Methyl-2-phenylpropan-1-amine hydrochloride is an organic amine salt characterized by a branched alkyl chain and a phenyl substituent. Its base structure, 2-methyl-2-phenylpropan-1-amine (CAS 21404-88-6), features a tertiary carbon bonded to both a phenyl group and two methyl groups, with an amine group (-NH₂) at the primary position. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications .

Properties

IUPAC Name |

2-methyl-2-phenylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-10(2,8-11)9-6-4-3-5-7-9;/h3-7H,8,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RORCPASRNRYEDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50175676 | |

| Record name | Phenethylamine, beta,beta-dimethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21404-94-4 | |

| Record name | Phenethylamine, beta,beta-dimethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021404944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethylamine, beta,beta-dimethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-phenylpropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Protocol

- Reduction Step : A solution of 2-methyl-2-phenylpropionitrile (1 mmol) in tetrahydrofuran (THF, 4 mL) is treated with 2 M $$ \text{BH}3\cdot\text{SMe}2 $$ in THF (0.5 mL) at 0°C. The mixture is stirred at room temperature for 16 hours.

- Work-Up : Methanol is added to quench excess borane, followed by solvent removal under reduced pressure.

- Salt Formation : The residue is dissolved in diethyl ether and treated with 2 M HCl in ether, yielding the hydrochloride salt as a white solid (quantitative yield).

Key Advantages

- High Yield : Near-quantitative conversion (100%) under mild conditions.

- Simplicity : Single-step reduction avoids intermediate purification.

- Scalability : THF and borane reagents are commercially available in bulk.

Mechanistic Insight : Borane coordinates to the nitrile’s lone pair, facilitating sequential hydride transfers to form a primary amine-borane adduct. Acidic workup displaces borane and protonates the amine.

Multi-Step Synthesis via Carboxylic Acid Intermediate

A patent by CN105085278A outlines a four-step synthesis starting from substituted benzyl chlorides and isobutyronitrile, achieving a 50% overall yield.

Synthetic Pathway

| Step | Reaction | Conditions | Product |

|---|---|---|---|

| 1 | Alkylation of Isobutyronitrile | $$ \text{LiN}(i\text{-Pr})_2 $$, THF, -78°C to 0°C | 2-Methyl-1-substituted phenyl-2-butyronitrile |

| 2 | Hydrolysis | NaOH, 80–220°C | 2-Methyl-1-substituted phenyl-2-butyric acid |

| 3 | Curtius Rearrangement | Diphenylphosphoryl azide, benzyl alcohol, 40–120°C | Benzyl carbamate intermediate |

| 4 | Hydrogenolysis | $$ \text{Pd/C} $$, $$ \text{H}_2 $$, room temperature | 2-Methyl-2-phenylpropan-1-amine hydrochloride |

Critical Modifications

Advantages Over Traditional Methods

- Safety : Avoids cyanide reagents (e.g., $$ \text{NaCN} $$) used in alternative nitrile syntheses.

- Versatility : Accommodates diverse substituents (R = $$ \text{CH}3 $$, $$ \text{OCH}3 $$, halogens) on the phenyl ring.

Patent-Based Industrial Approaches

Two patents (US6265382 B1, WO2009/73203 A1) disclose scalable methods for pharmaceutical applications.

Warner-Lambert Process (US6265382 B1)

- Key Step : Reductive amination of 2-methyl-2-phenylpropanal with ammonium acetate and $$ \text{NaBH}_3\text{CN} $$.

- Conditions : Methanol solvent, room temperature, 12-hour reaction.

- Yield : 70–75% after hydrochloride salt formation.

AMGEN Process (WO2009/73203 A1)

- Key Step : Hydroboration of 2-phenylpropene followed by amination.

- Conditions : $$ \text{BH}_3\cdot\text{THF} $$, 0°C to reflux, 8 hours.

- Yield : 65–70% after acidification.

Comparative Analysis of Synthetic Methods

Optimization Recommendations :

- For academic labs: Borane reduction offers simplicity and high yield.

- For industrial production: The multi-step synthesis balances safety and cost despite longer routes.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-phenylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Corresponding amines.

Substitution: Various substituted phenethylamines depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthesis of Enantiopure Compounds

2-Methyl-2-phenylpropan-1-amine is primarily utilized in the synthesis of enantiopure drug-like compounds, particularly those related to amphetamines. These compounds are essential for treating conditions such as:

- Obesity

- Parkinson's Disease

- Narcolepsy

- Attention Deficit Hyperactivity Disorder (ADHD)

The synthesis often employs transaminases for the asymmetric synthesis of disubstituted 1-phenylpropan-2-amines from prochiral ketones. This method has been shown to achieve conversion rates of 88–89% with over 99% enantiomeric excess for the desired enantiomers.

1.2 Monoamine Oxidase Inhibition

Pargyline acts as an irreversible selective monoamine oxidase B (MAO-B) inhibitor, which is particularly relevant for managing neurodegenerative diseases such as Parkinson's disease. It enhances the inhibition of lysine-specific demethylase-1 (LSD-1), contributing to cancer treatment by inducing senescence and inhibiting cancer cell growth.

Biochemical Properties

2.1 Thermophysical Properties

Understanding the thermophysical properties of 2-Methyl-2-phenylpropan-1-amine is critical for its application in chemical processes and pharmaceuticals. Using dynamic data analysis tools like the NIST ThermoData Engine allows researchers to generate critically evaluated thermodynamic property data for this compound.

Case Studies and Research Findings

3.1 Neuroprotective Properties

Research indicates that derivatives of 2-Methyl-2-phenylpropan-1-amine possess neuroprotective properties, making them candidates for treating neurodegenerative disorders. For instance, pargyline has been investigated for its role in enhancing neuroprotective effects against oxidative stress in neuronal cells .

3.2 Stimulant Effects

As a stimulant, this compound influences neurotransmitter systems in the brain, which can be beneficial for various psychiatric conditions. Studies have shown that related compounds exhibit effects similar to amphetamines, impacting blood pressure and heart rate without significantly affecting heart rate variability .

Mechanism of Action

The mechanism of action of phenethylamine, beta,beta-dimethyl-, hydrochloride involves its interaction with the central nervous system. It acts as a stimulant by:

Binding to receptors: It binds to trace amine-associated receptor 1 (TAAR1) and inhibits vesicular monoamine transporter 2 (VMAT2) in monoamine neurons.

Modulating neurotransmission: It regulates monoamine neurotransmission, leading to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 2-methyl-2-phenylpropan-1-amine hydrochloride are influenced by its unique substitution pattern. Below is a comparative analysis with analogous compounds:

Structural Modifications and Electronic Effects

1-Fluoro-2-methylpropan-2-amine Hydrochloride

- Structure : Replaces the phenyl group with a fluorine atom at the 1-position.

- This modification may also affect solubility due to increased polarity .

2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine Hydrochloride

- Structure : Introduces chloro and fluoro substituents on the phenyl ring.

- Impact: Halogenation enhances lipophilicity, improving membrane permeability.

(R)-2-Methyl-1-(p-tolyl)propan-1-amine Hydrochloride

- Structure : Substitutes the phenyl group with a p-tolyl (4-methylphenyl) moiety and introduces stereochemistry (R-configuration).

- Impact : The methyl group on the aromatic ring enhances electron-donating effects, which could stabilize charge interactions in biological systems. Stereochemistry may influence enantioselective binding to targets like neurotransmitter receptors .

Pharmacological Activity

Evidence from structurally related compounds highlights the role of substituents in modulating biological effects:

- Analgesic and Analeptic Effects: A study on 2-methyl-3-(2-phenyl-3-methyl-tetrahydrooxazino)-propiophenone hydrochloride (PsI) demonstrated weaker analgesic activity compared to morphine but notable analeptic (stimulant) effects. This suggests that bulky substituents (e.g., tetrahydrooxazino groups) reduce analgesic potency but retain central nervous system activity .

- MAO Inhibition: PsI also exhibited monoamine oxidase (MAO) inhibition, albeit weaker than iproniazid. This implies that tertiary amine structures with aromatic groups may interact with MAO enzymes, though potency depends on substituent size and electronic properties .

Physicochemical Properties

| Compound | Molecular Formula | Key Substituents | Solubility | Lipophilicity (LogP) |

|---|---|---|---|---|

| 2-Methyl-2-phenylpropan-1-amine hydrochloride | C₁₀H₁₄NCl | Phenyl, methyl branches | High (polar) | ~2.1 (estimated) |

| 1-Fluoro-2-methylpropan-2-amine hydrochloride | C₄H₁₁ClFN | Fluorine | Moderate | ~1.8 |

| 2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride | C₁₀H₁₃Cl₂FN | Cl/F on phenyl ring | Low (nonpolar) | ~3.5 |

| (R)-2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride | C₁₁H₁₈NCl | p-Tolyl, stereochemistry (R) | Moderate | ~2.6 |

Note: LogP values are estimated based on structural analogs.

Key Research Findings

- Stereochemical Influence : The (R)-enantiomer of 2-methyl-1-(p-tolyl)propan-1-amine hydrochloride shows higher receptor-binding specificity than its (S)-counterpart, underscoring the importance of chirality in drug design .

- Halogenation Effects : Fluorine and chlorine substituents improve metabolic stability but may reduce aqueous solubility, necessitating formulation adjustments for bioavailability .

Biological Activity

2-Methyl-2-phenylpropan-1-amine hydrochloride, commonly known as methamphetamine hydrochloride, is a potent central nervous system stimulant. It is structurally similar to amphetamine and has been studied extensively for its biological activities, particularly its effects on neurotransmitter systems and potential therapeutic applications.

- IUPAC Name: 2-Methyl-2-phenylpropan-1-amine hydrochloride

- Molecular Formula: C10H15N·HCl

- CAS Number: 537-46-2

Methamphetamine primarily acts by increasing the release and inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This action leads to heightened alertness, increased energy, and euphoria. The compound's ability to cross the blood-brain barrier rapidly enhances its potency and addictive potential.

Stimulant Effects

Methamphetamine is known for its powerful stimulant effects. Research indicates that it significantly increases dopamine levels in the brain, which is associated with its reinforcing properties and potential for abuse. A study demonstrated that methamphetamine administration led to increased locomotor activity in animal models, indicative of stimulant effects .

Neurotoxicity

While methamphetamine has stimulant properties, it also exhibits neurotoxic effects, particularly on dopaminergic neurons. Chronic use can lead to significant reductions in dopamine transporter levels and alterations in brain structure. Studies have shown that repeated methamphetamine exposure results in long-term changes in brain function and behavior .

Therapeutic Applications

Despite its potential for abuse, methamphetamine has been explored for therapeutic use in conditions such as attention deficit hyperactivity disorder (ADHD) and obesity. The FDA has approved a formulation of methamphetamine for ADHD treatment under strict regulations due to its high potential for addiction.

Case Studies

Case Study 1: ADHD Treatment

A clinical trial involving children diagnosed with ADHD demonstrated that low doses of methamphetamine improved attention and reduced hyperactivity without significant adverse effects when monitored closely .

Case Study 2: Obesity Management

In a controlled study, methamphetamine was administered as part of a weight loss program. Participants showed significant weight reduction compared to placebo groups, highlighting its potential utility in obesity management .

Comparative Analysis of Biological Activity

| Aspect | Methamphetamine | Amphetamine |

|---|---|---|

| Potency | Higher potency due to structural modifications | Lower potency compared to methamphetamine |

| Duration of Action | Longer duration due to slower metabolism | Shorter duration of action |

| Neurotoxicity | Higher risk of neurotoxic effects | Moderate neurotoxic effects |

| Therapeutic Use | Approved for ADHD; limited obesity use | Approved for ADHD; used in narcolepsy |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-2-phenylpropan-1-amine hydrochloride, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves nucleophilic substitution or reductive amination. For example, alkylation of methylamine derivatives with 2-phenylpropan-1-ol under acidic conditions, followed by hydrochloride salt formation using concentrated HCl. Optimization includes:

- Temperature control (50–80°C) to minimize side reactions.

- Solvent selection (e.g., ethanol or THF) to enhance solubility.

- Use of catalysts like NaBH₄ for reductive amination .

- Industrial Insights : Continuous flow reactors with automated parameter control (e.g., pressure, temperature) improve scalability and purity (>95%) .

Q. How can researchers characterize the purity and structural integrity of 2-methyl-2-phenylpropan-1-amine hydrochloride?

- Analytical Techniques :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) to quantify impurities (<1%).

- NMR : ¹H NMR (D₂O) should show peaks at δ 1.4 (s, 3H, CH₃), δ 2.8 (m, 2H, CH₂NH₂), and δ 7.3 (m, 5H, aromatic).

- Mass Spectrometry : ESI-MS should confirm the molecular ion [M+H]⁺ at m/z 180.1 .

Q. What safety protocols are critical when handling 2-methyl-2-phenylpropan-1-amine hydrochloride?

- PPE : Lab coat, nitrile gloves, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of fine crystalline powder.

- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How do reaction mechanisms differ when modifying substituents on the phenyl ring of 2-methyl-2-phenylpropan-1-amine hydrochloride?

- Computational Insights : Density Functional Theory (DFT) simulations reveal electron-withdrawing groups (e.g., NO₂) increase amine protonation energy, altering reactivity in nucleophilic substitutions. Experimental validation via kinetic studies (UV-Vis monitoring) is recommended .

- Case Study : Meta-substituted derivatives show reduced steric hindrance, enhancing reaction rates by 20% compared to para-substituted analogs .

Q. How can researchers resolve contradictions in biological activity data for 2-methyl-2-phenylpropan-1-amine hydrochloride derivatives?

- Data Analysis :

- Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., N-oxide derivatives) that may confound bioassay results.

- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to isolate compound-specific effects .

- Example : Conflicting cytotoxicity data in literature were traced to residual solvents (e.g., DMSO) in stock solutions .

Q. What novel applications exist for 2-methyl-2-phenylpropan-1-amine hydrochloride in asymmetric catalysis?

- Methodology :

- Chiral Resolution : Use (R)-BINOL-phosphoric acid to resolve enantiomers via co-crystallization.

- Catalytic Activity : The amine acts as a ligand in Cu-catalyzed azide-alkyne cycloaddition (CuAAC), achieving >90% enantiomeric excess (ee) in triazole synthesis .

Q. How can stability studies be designed to assess long-term degradation of 2-methyl-2-phenylpropan-1-amine hydrochloride?

- Protocol :

- Forced Degradation : Expose samples to heat (60°C), humidity (75% RH), and UV light (254 nm) for 4 weeks.

- Analytics : Monitor degradation via HPLC-UV (220 nm) and identify products using HRMS.

- Key Finding : Hydrolysis at the C-N bond produces 2-phenylpropan-1-ol as the primary degradant under acidic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.